1-ethyl-7-methyl-1,8-naphthyridin-4-one
CAS No.: 10299-49-7
Cat. No.: VC20943774
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10299-49-7 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-ethyl-7-methyl-1,8-naphthyridin-4-one |
| Standard InChI | InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3 |
| Standard InChI Key | FGFJOULNUAEAAQ-UHFFFAOYSA-N |
| SMILES | CCN1C=CC(=O)C2=C1N=C(C=C2)C |
| Canonical SMILES | CCN1C=CC(=O)C2=C1N=C(C=C2)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
1-Ethyl-7-methyl-1,8-naphthyridin-4-one possesses distinctive physical and chemical properties that contribute to its biological activities and potential pharmaceutical applications. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 10299-49-7 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Standard InChI | InChI=1S/C11H12N2O/c1-3-13-7-6-10(14)9-5-4-8(2)12-11(9)13/h4-7H,3H2,1-2H3 |
| Standard InChIKey | FGFJOULNUAEAAQ-UHFFFAOYSA-N |
| The compound features a bicyclic structure with a carbonyl group at position 4, creating a quinolone-like system that is common in many antimicrobial agents. Its structural characteristics include a planar aromatic system that influences its biological interactions with target molecules. |
Structural Relationship with Naphthyridine Family
1-Ethyl-7-methyl-1,8-naphthyridin-4-one belongs to the 1,8-naphthyridine class of heterocyclic compounds, which are characterized by a bicyclic ring system containing two nitrogen atoms at positions 1 and 8. This structural feature is significant as it provides the scaffold for numerous biologically active compounds, including the well-known antimicrobial agent nalidixic acid . The presence of nitrogen atoms in the ring system enhances the compound's ability to interact with biological targets through hydrogen bonding and other intermolecular interactions.
Synthesis Methods
Traditional Synthetic Approaches
Several methods have been reported for synthesizing 1-ethyl-7-methyl-1,8-naphthyridin-4-one, typically involving multi-step processes that include condensation and cyclization reactions. These synthetic routes generally begin with appropriately substituted pyridine derivatives that undergo a series of transformations to build the second ring of the naphthyridine system.
The synthesis is often followed by characterization using spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of the final product. These analytical methods are crucial for verifying the successful synthesis of the target compound and assessing its suitability for further applications.
Modern Synthetic Developments
Recent advances in synthetic methodologies have led to more efficient approaches for preparing 1-ethyl-7-methyl-1,8-naphthyridin-4-one and its derivatives. These methods often employ catalytic systems that enable more selective transformations and higher yields. The development of these improved synthetic routes has facilitated the preparation of diverse derivatives for structure-activity relationship studies, contributing to our understanding of how structural modifications affect biological activity.
Biological Activities
Antimicrobial Properties
1-Ethyl-7-methyl-1,8-naphthyridin-4-one and its derivatives have demonstrated significant antimicrobial properties in various studies. The compound's structural features enable it to interact with specific biological targets in microorganisms, leading to inhibition of essential cellular processes.
The antimicrobial spectrum of 1-ethyl-7-methyl-1,8-naphthyridin-4-one encompasses various bacterial strains, making it a compound of interest for developing new antimicrobial agents. Its activity profile is similar to that of other naphthyridine-based compounds, which have historically proven effective against a range of Gram-negative and some Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-1,8-naphthyridin-4-one is believed to involve interference with bacterial DNA synthesis, similar to other naphthyridine-based antibiotics like nalidixic acid. The compound likely targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA metabolism, leading to cell death.
This mechanism is consistent with the action of quinolone and naphthyridine antibiotics, which bind to the complex formed between DNA and these enzymes, preventing the completion of DNA replication and transcription processes .
Relationship to Nalidixic Acid
Structural Comparison
1-Ethyl-7-methyl-1,8-naphthyridin-4-one is structurally related to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which is a pioneering synthetic quinolone antibiotic . The key difference between these two compounds is the presence of a carboxylic acid group at position 3 in nalidixic acid, which is absent in 1-ethyl-7-methyl-1,8-naphthyridin-4-one.
Pharmacological Differences
The absence of the carboxylic acid group in 1-ethyl-7-methyl-1,8-naphthyridin-4-one likely results in pharmacological differences compared to nalidixic acid. The carboxylic acid moiety in nalidixic acid is known to play a crucial role in its interaction with target enzymes and its pharmacokinetic properties . Therefore, 1-ethyl-7-methyl-1,8-naphthyridin-4-one may exhibit altered binding affinity, spectrum of activity, and pharmacokinetic parameters.
These differences present opportunities for exploring how structural modifications affect biological activity, potentially leading to derivatives with improved properties such as enhanced antimicrobial potency, broader spectrum of activity, or reduced side effects.
Derivative Development and Structure-Activity Relationships
Novel Derivatives
Researchers have synthesized various derivatives of 1-ethyl-7-methyl-1,8-naphthyridin-4-one to enhance its biological properties. One significant example is the development of 1,2,4-triazole derivatives, which have demonstrated improved antimicrobial activity compared to parent compounds . These derivatives incorporate additional heterocyclic systems that modify the compound's physicochemical properties and biological interactions.
A particularly promising derivative, 3-{6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b] thiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one, has shown significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 16 μg/mL . This finding highlights the potential for developing more potent antimicrobial agents based on the 1-ethyl-7-methyl-1,8-naphthyridin-4-one scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies on derivatives of 1-ethyl-7-methyl-1,8-naphthyridin-4-one have provided valuable insights into the structural features that contribute to antimicrobial activity. These analyses have employed various distance-based topological indices, steric parameters, and hydrophobic parameters to establish correlations between molecular structure and biological activity .
Results from QSAR analyses indicate that lipophilic and steric parameters are crucial for antimicrobial activity in these compounds . This knowledge guides the rational design of new derivatives with optimized properties, focusing on modifications that enhance these important parameters while maintaining other desirable characteristics.
Research Applications and Future Directions
Current Research Applications
1-Ethyl-7-methyl-1,8-naphthyridin-4-one serves as an important scaffold in medicinal chemistry research, particularly in the development of antimicrobial agents. Its structural simplicity relative to nalidixic acid makes it a valuable starting point for exploring how various modifications affect biological activity.
The compound is frequently used in structure-activity relationship studies aimed at understanding the fundamental principles governing the activity of naphthyridine-based antimicrobials . These studies contribute to our broader understanding of antibiotic design and may lead to the development of novel therapeutic agents.
Future Research Directions
Several promising avenues exist for future research involving 1-ethyl-7-methyl-1,8-naphthyridin-4-one:
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Development of derivatives with enhanced antimicrobial activity against resistant bacterial strains
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Exploration of potential activities beyond antimicrobial effects, such as anti-inflammatory or antineoplastic properties
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Investigation of synergistic effects when combined with other therapeutic agents
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Optimization of pharmacokinetic properties through targeted structural modifications
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Development of targeted delivery systems to enhance efficacy and reduce side effects These research directions could significantly expand the potential applications of 1-ethyl-7-methyl-1,8-naphthyridin-4-one and its derivatives in addressing various medical challenges.
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